

An In-depth Technical Guide to (2-Ethylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Ethylpyridin-3-yl)boronic acid

Cat. No.: B578006

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1001907-69-2

Synonyms: (6-Ethylpyridin-3-yl)boronic acid

Introduction

(2-Ethylpyridin-3-yl)boronic acid is a versatile heterocyclic organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The pyridine moiety introduces a nitrogen atom, which can modulate the physicochemical properties of a molecule, such as solubility and basicity, and can also participate in crucial binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(2-Ethylpyridin-3-yl)boronic acid**, with a particular focus on its relevance to drug discovery and development.

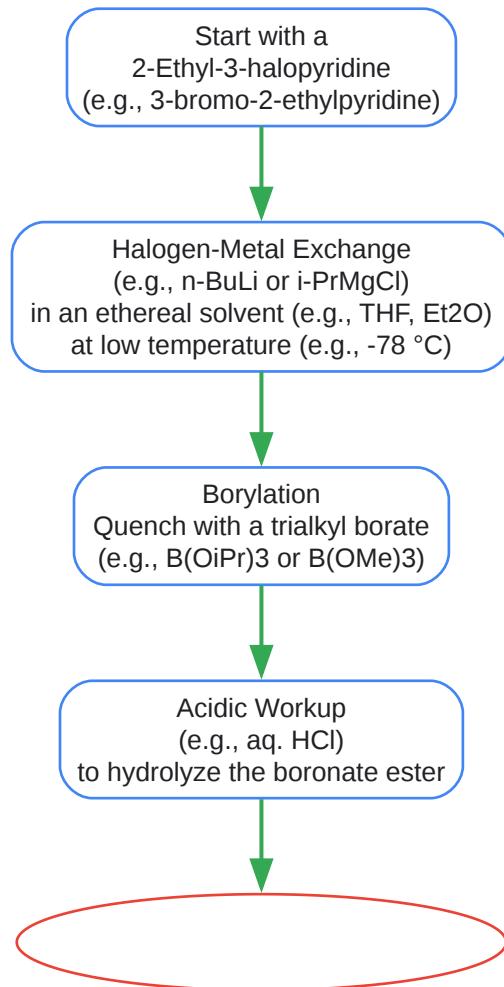
Chemical and Physical Properties

A summary of the known physical and chemical properties of **(2-Ethylpyridin-3-yl)boronic acid** is presented in the table below. It is important to note that while some data is readily

available from commercial suppliers, other specific parameters such as pKa and detailed solubility may require experimental determination.

Property	Value	Reference
CAS Number	1001907-69-2	[1]
Molecular Formula	C ₇ H ₁₀ BNO ₂	[1]
Molecular Weight	150.97 g/mol	[1]
Appearance	White to off-white solid	General observation from suppliers
Purity	Typically ≥97%	[1]
Boiling Point	298.914 °C at 760 mmHg (Predicted)	[2]
Flash Point	134.579 °C (Predicted)	[2]
Storage	2-8 °C, under inert atmosphere	[1]

Stability and Storage:


Boronic acids are known to be susceptible to degradation, particularly through protodeboronation, especially under acidic or basic conditions. It is recommended to store **(2-Ethylpyridin-3-yl)boronic acid** in a cool, dry place under an inert atmosphere, such as nitrogen or argon, to maintain its stability and reactivity.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **(2-Ethylpyridin-3-yl)boronic acid** is not readily available in the public domain, a general and widely used method for the preparation of pyridinyl boronic acids involves the lithiation of a halopyridine followed by quenching with a trialkyl borate. A representative synthetic workflow is outlined below.

General Synthetic Workflow for Pyridinyl Boronic Acids

The synthesis of pyridinyl boronic acids can be achieved through a halogen-metal exchange followed by borylation.

[Click to download full resolution via product page](#)

General synthesis of pyridinyl boronic acids.

Experimental Protocol: Synthesis of a Structurally Similar Compound (6-Methylpyridine-3-boronic Acid)

A detailed protocol for the synthesis of the analogous 6-methylpyridine-3-boronic acid has been reported and can be adapted for the synthesis of the title compound.^[3]

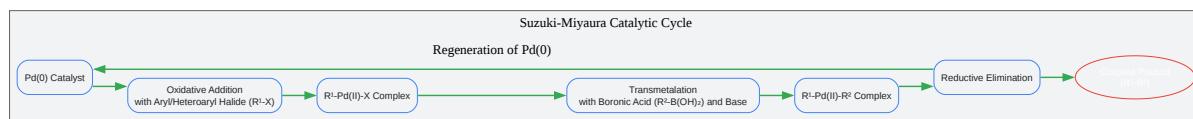
Materials:

- 5-Bromo-2-methylpyridine

- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)
- Acetonitrile

Procedure:

- A solution of 5-bromo-2-methylpyridine in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
- n-Butyllithium is added dropwise to the solution, and the mixture is stirred for a specified time to allow for the halogen-metal exchange to occur.
- Triisopropyl borate is then added to the reaction mixture, and it is allowed to slowly warm to room temperature.
- The reaction is quenched by the addition of aqueous HCl.
- The pH of the aqueous layer is adjusted to isoelectric point (around pH 7) with NaOH to precipitate the boronic acid.
- The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as acetonitrile.


Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **(2-Ethylpyridin-3-yl)boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of

biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.

General Suzuki-Miyaura Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the coupling of an aryl halide with **(2-Ethylpyridin-3-yl)boronic acid**. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

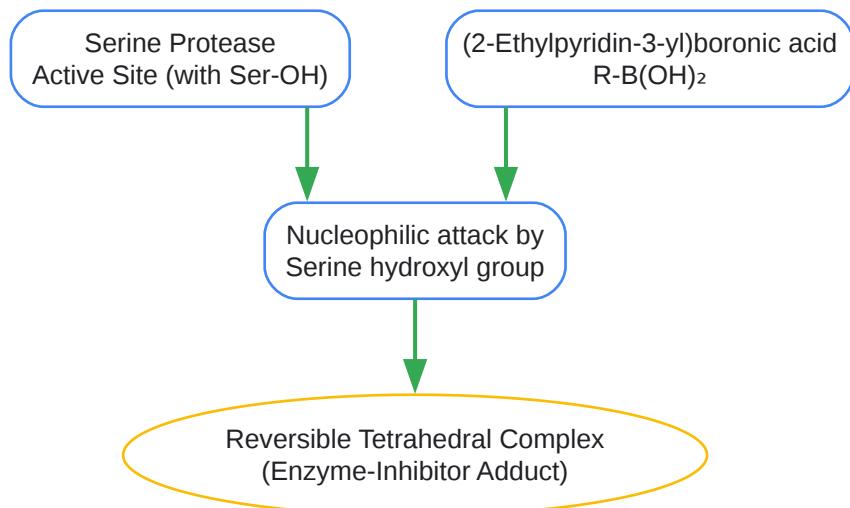
Materials:

- Aryl or heteroaryl halide (e.g., bromide or iodide)
- **(2-Ethylpyridin-3-yl)boronic acid**
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
- Ligand (if required, e.g., SPhos, XPhos)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

- Solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

- To a reaction vessel, add the aryl halide (1.0 eq), **(2-Ethylpyridin-3-yl)boronic acid** (1.2-1.5 eq), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0-3.0 eq).
- The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
- Degassed solvent is added to the reaction mixture.
- The reaction is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired coupled product.


Relevance in Drug Discovery and Development

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry.^[4] The boron atom can act as a transition state analog inhibitor of certain enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.^[5]

While there is no specific publicly available data on the biological activity or enzyme inhibition profile of **(2-Ethylpyridin-3-yl)boronic acid** itself, its structural motifs are present in molecules with known biological activities. For instance, pyridinyl boronic acids are used in the synthesis of inhibitors for various kinases and other enzymes.^[3]

Potential as an Enzyme Inhibitor

The boronic acid functional group is a known pharmacophore that can reversibly inhibit serine proteases. The mechanism involves the formation of a tetrahedral intermediate with the active site serine residue, mimicking the transition state of peptide bond hydrolysis.

[Click to download full resolution via product page](#)

Inhibition of a serine protease by a boronic acid.

Researchers in drug development can utilize **(2-Ethylpyridin-3-yl)boronic acid** as a starting point for the design and synthesis of novel enzyme inhibitors. The ethylpyridine moiety can be tailored to interact with specific pockets within the enzyme's active site, potentially leading to potent and selective inhibitors.

Conclusion

(2-Ethylpyridin-3-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. Its relevance to the pharmaceutical industry is underscored by the prevalence of biaryl and heteroaryl-aryl motifs in many drug molecules. Furthermore, the inherent ability of the boronic acid functional group to interact with enzymatic targets presents an exciting avenue for the discovery of novel therapeutics. This technical guide provides a foundation for researchers and scientists to understand and effectively utilize **(2-Ethylpyridin-3-yl)boronic acid** in their synthetic and drug discovery endeavors. Further experimental investigation into its specific physical properties and biological activities is warranted to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. molbase.com [molbase.com]
- 3. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Ethylpyridin-3-yl)boronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578006#2-ethylpyridin-3-yl-boronic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com